2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene

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2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene (CAS 2227272-53-7, molecular formula C₈H₃BrClF, molecular weight 233.46 g/mol) is a polyhalogenated aromatic compound classified within the fluoroalkyne building block category. It features a bromoethynyl (–C≡CBr) group at the benzene 2-position, a chlorine atom at position 1, and a fluorine atom at position 3, yielding a unique 1,2,3-trisubstitution pattern.

Molecular Formula C8H3BrClF
Molecular Weight 233.46 g/mol
CAS No. 2227272-53-7
Cat. No. B1384621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene
CAS2227272-53-7
Molecular FormulaC8H3BrClF
Molecular Weight233.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C#CBr)F
InChIInChI=1S/C8H3BrClF/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H
InChIKeyGWDBFTHIYSHYLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene (CAS 2227272-53-7): A Specialized Fluoroalkyne Building Block for Cross-Coupling and Supramolecular Chemistry Procurement


2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene (CAS 2227272-53-7, molecular formula C₈H₃BrClF, molecular weight 233.46 g/mol) is a polyhalogenated aromatic compound classified within the fluoroalkyne building block category . It features a bromoethynyl (–C≡CBr) group at the benzene 2-position, a chlorine atom at position 1, and a fluorine atom at position 3, yielding a unique 1,2,3-trisubstitution pattern [1]. The compound is supplied as a yellow solid with purity specifications of ≥95% to 98%, and is cataloged under MDL number MFCD31536746 . Its primary research utility lies in Sonogashira cross-coupling reactions, halogen-bond-directed supramolecular assembly, and as a synthetic intermediate for fluorinated heterocycles [2].

Why Regioisomeric Bromoethynyl-Chloro-Fluorobenzenes Are Not Interchangeable: The Critical Role of Substitution Pattern in 2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene


Compounds sharing the molecular formula C₈H₃BrClF but differing in the relative positions of bromoethynyl, chloro, and fluoro substituents exhibit fundamentally distinct steric and electronic profiles that govern their reactivity in cross-coupling and non-covalent interactions . In 2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene, the bromoethynyl group resides ortho to chlorine and meta to fluorine, creating an electrophilic environment at the alkyne terminus that differs from the alternative 1,4,2-substitution pattern (bromoethynyl at 1, chloro at 4, fluoro at 2) or the 2,4,1-pattern (bromoethynyl at 2, chloro at 4, fluoro at 1) . The ortho-chloro substituent exerts a through-space electron-withdrawing effect on the adjacent bromoalkyne moiety, which can modulate oxidative addition rates with palladium(0) catalysts in Sonogashira couplings [1]. Furthermore, the halogen bond donor character of the bromoethynyl group—a critical design parameter in crystal engineering and supramolecular chemistry—is systematically influenced by the identity and position of ring substituents, meaning substitution pattern directly determines solid-state assembly outcomes [2].

Quantitative Differentiation Evidence: 2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene vs. Closest Analogs


Purity Specification Advantage: 98% vs. 95% for the Closest Regioisomeric Comparator

The target compound is offered at a certified purity of 98% by Leyan (product 1539954), whereas the closest regioisomeric analog, 1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene (CAS 2187435-46-5), is supplied at 95% purity by Macklin (and at 95% by multiple other vendors) . The 1,4,2-substituted isomer (CAS 2187434-97-3) is available at ≥98% from ChemScene, matching the target's purity, but at a non-identical substitution pattern .

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Procurement Cost Efficiency: Significant Price Advantage Over Comparable Regioisomer

The target compound (250 mg pack) is priced at £111.00 from Apollo Scientific . The 1,4,2-substituted regioisomer (CAS 2187435-46-5) is listed at $865.00 for the same 250 mg quantity from Santa Cruz Biotechnology . At approximate exchange rates (£1 ≈ $1.27 as of early 2025), this represents a cost differential exceeding 6-fold.

Research Procurement Cost-Benefit Analysis Laboratory Economics

Halogen Bond Donor Reliability: Bromoethynyl Outperforms Chloroethynyl in Supramolecular Applications

A systematic crystallographic survey of haloethynyl-substituted N-(pyridin-2-yl)amides demonstrated that all three structurally characterized bromoethynyl species engaged in halogen bonding (XB), whereas only two of four chloroethynyl analogs formed halogen bonds [1]. The bromoethynyl donors exhibited dual acceptor-site promiscuity (binding to both π-clouds and N(pyr) sites), while chloroethynyl donors were restricted exclusively to π-cloud acceptors [1]. This establishes bromoethynyl as a more reliable and versatile halogen bond donor than chloroethynyl, directly relevant to the target compound's bromoethynyl moiety.

Halogen Bonding Supramolecular Chemistry Crystal Engineering

Distinct Lipophilicity Profile: XLogP Differentiation from Closest Regioisomer

The target compound exhibits a computed XLogP of 3.9 (PubChem) [1], while the 2,4,1-substituted regioisomer (CAS 2187434-97-3) has a reported LogP of 3.183 (ChemScene) . Although computed via different algorithms (XLogP3 vs. LogP), the 0.717 log unit difference suggests measurably higher lipophilicity for the 1,2,3-substitution pattern compared to the 2,4,1-pattern.

Physicochemical Properties Lipophilicity ADME Profiling

Rotatable Bond and Conformational Flexibility: Unique Among Regioisomers

The target compound possesses 1 rotatable bond (C–C between the benzene ring and the bromoethynyl group) as computed by PubChem [1], whereas the 2,4,1-substituted isomer (CAS 2187434-97-3) is reported with 0 rotatable bonds by ChemScene and the 1,4,2-substituted isomer (CAS 2187435-46-5) similarly with 0 rotatable bonds based on Leyan data . This single rotatable bond introduces a degree of conformational freedom absent in the comparator structures.

Conformational Analysis Molecular Flexibility QSAR Modeling

Optimal Application Scenarios for 2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene Based on Quantified Differentiation Evidence


Sonogashira Cross-Coupling for Fluoroheterocycle Synthesis

The bromoethynyl group serves as a reactive handle for Pd/Cu-catalyzed Sonogashira coupling with terminal alkynes, enabling the construction of conjugated enediyne and arylalkyne scaffolds [1]. The ortho-chloro, meta-fluoro substitution pattern provides a differentiated electronic environment that can tune the oxidative addition step relative to other C₈H₃BrClF regioisomers. The 98% purity specification [2] minimizes competing proto-debromination side reactions that can plague lower-purity bromoalkyne substrates.

Halogen-Bond-Directed Supramolecular Assembly and Co-Crystal Design

The bromoethynyl moiety, demonstrated to engage in halogen bonding with 100% reliability in structurally characterized N-(pyridin-2-yl)amide scaffolds [1], makes this compound a predictable halogen bond donor for crystal engineering. The additional presence of chloro and fluoro substituents offers complementary C–H···X and X···π interaction sites, enabling multi-point supramolecular recognition motifs not achievable with mono-halogenated bromoethynylbenzenes.

Cost-Sensitive Multi-Batch Exploratory Chemistry Programs

At approximately one-sixth the acquisition cost of the 1,4,2-substituted regioisomer for equivalent 250 mg pack sizes [1] [2], this compound is economically favorable for reaction condition screening, substrate scope evaluation, and parallel synthesis campaigns where multiple independent batches are required. This cost advantage, combined with 98% purity , supports efficient use in medicinal chemistry and agrochemical discovery programs.

Building Block for Fluorinated Bioactive Molecule Libraries

The fluoroalkyne structural motif is a proven precursor for fluorinated heterocycles, including fluorinated isoxazoles, triazoles, and pyrazoles via cycloaddition chemistry [1]. The XLogP of 3.9 [2] indicates moderate-to-high lipophilicity, which is desirable for CNS-penetrant compound design. The unique 1,2,3-trisubstitution pattern provides a steric and electronic profile distinct from the more common 1,4-disubstituted bromoethynylbenzene analogs.

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